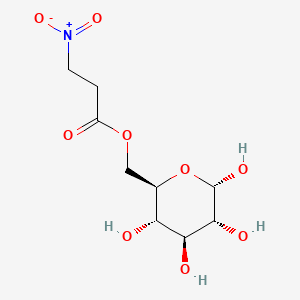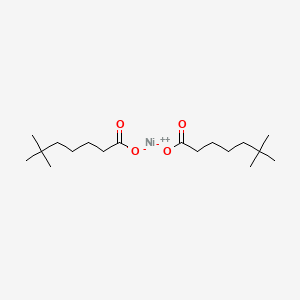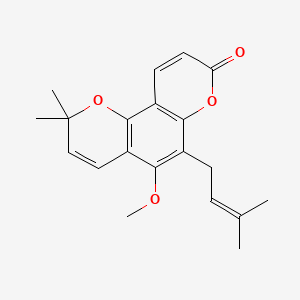
Dibenzo(a,h)phenazine-1,8-diol, tetrabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(a,h)phenazine-1,8-diol, tetrabromo-: is a complex organic compound with significant interest in various scientific fields. This compound is part of the phenazine family, known for its diverse biological and chemical properties. The molecular formula of dibenzo(a,h)phenazine-1,8-diol is C20H12N2O2, and it is often used as a precursor in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo(a,h)phenazine-1,8-diol typically involves the oxidative cyclization of 1,2-diaminobenzenes with diphenylamines. This process can be catalyzed by palladium (Pd) and often requires specific reaction conditions, such as elevated temperatures and the presence of oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization. The use of microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Dibenzo(a,h)phenazine-1,8-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, particularly bromination, are common, leading to the formation of tetrabromo derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products: The major products formed from these reactions include various halogenated derivatives, such as tetrabromo-dibenzo(a,h)phenazine-1,8-diol .
Scientific Research Applications
Chemistry: In chemistry, dibenzo(a,h)phenazine-1,8-diol is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of compounds with specific electronic and photophysical properties .
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its antimicrobial and antitumor properties. It is being studied for its ability to inhibit the growth of certain bacteria and cancer cells .
Industry: In the industrial sector, dibenzo(a,h)phenazine-1,8-diol is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which dibenzo(a,h)phenazine-1,8-diol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it is believed to interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Phenazine: A simpler structure with similar biological activities.
Dibenzo(a,c)phenazine: Known for its use in OLEDs due to its high quantum yield.
Dibenzo(a,j)phenazine: Another phenazine derivative with unique photophysical properties.
Uniqueness: Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industry .
Properties
CAS No. |
31832-27-6 |
|---|---|
Molecular Formula |
C20H8Br4N2O2 |
Molecular Weight |
627.9 g/mol |
IUPAC Name |
7,10,19,22-tetrabromo-16-hydroxy-2,13-diazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3,6,8,10,12,15,17,19,21-decaen-5-one |
InChI |
InChI=1S/C20H8Br4N2O2/c21-7-3-8-11(23)6-13-19(17(8)15(28)4-7)26-18-12(24)5-9-10(22)1-2-14(27)16(9)20(18)25-13/h1-6,26-27H |
InChI Key |
LIWNTKATTCSPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(C3=C(C2=C1O)N=C4C=C(C5=CC(=CC(=O)C5=C4N3)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



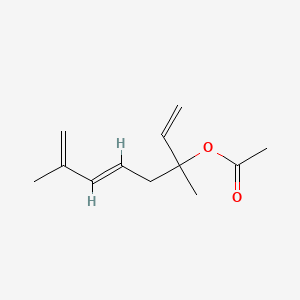



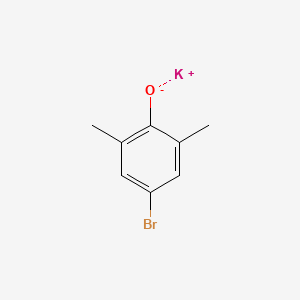

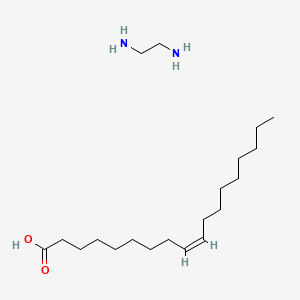

![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)

